4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula and a molecular weight of 306.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound features a pyridine ring, which is significant in many pharmacologically active substances, and a methoxyphenoxy group that enhances its chemical properties and biological activity.
This compound belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring. Anilines are widely studied due to their utility in dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.
The synthesis of 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline typically involves several key steps:
The reactions are generally conducted under controlled temperatures and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion. The final product can be purified through recrystallization or column chromatography, yielding high-purity samples suitable for further analysis .
The molecular structure of 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline features:
The structural representation can be summarized as follows:
InChI=1S/C19H18N2O2/c1-22-18-6-2-3-7-19(18)23-17-10-8-16(9-11-17)21-14-15-5-4-12-20-13-15/h2-13,21H,14H2,1H3
Key structural data includes:
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline can participate in various chemical reactions:
Reactions involving this compound are typically performed under inert atmospheres to prevent oxidation and degradation of sensitive functional groups .
The mechanism of action for 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline primarily relates to its interactions with biological targets:
Studies have shown that compounds similar to this one exhibit significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications .
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is characterized by:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize these properties accurately.
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline has diverse applications in scientific research:
4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline represents a strategically engineered small molecule that integrates three pharmacologically significant domains: a diaryl ether linkage, a flexible aniline spacer, and a pyridinylmethyl acceptor group. This architecture enables versatile intermolecular interactions with biological targets, including hydrogen bonding via the aniline NH group, π-π stacking through its aromatic systems, and coordination bonding via the pyridine nitrogen. Such interactions are critical for high-affinity binding to enzyme active sites, such as kinases or cyclooxygenase isoforms [6]. The scaffold’s synthetic adaptability permits regioselective modifications—for example, introducing electron-donating/withdrawing groups to the aryl rings or altering the alkyl chain length between the aniline and pyridine—to fine-tune drug-like properties like solubility (LogP ≈ 2.7) and target selectivity [7]. Its structural hybridity bridges chemotypes seen in COX-II inhibitors (e.g., diaryl heterocycles in Celecoxib) and kinase inhibitors (e.g., pyridine-based motifs in Sorafenib), positioning it as a template for multi-target drug design [2].
This compound’s design diverges from classical anticancer frameworks through its unsymmetrical diaryl ether-aniline core, which contrasts with rigid urea-based agents (e.g., Sorafenib) or planar fused heterocycles (e.g., pyrimidine derivatives). Key distinctions include:
Table 1: Structural and Pharmacological Comparison with Reference Anticancer Agents
Compound | Core Structure | Molecular Weight (g/mol) | Key Bioactive Moieties | Reported IC₅₀ (μM) |
---|---|---|---|---|
4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | Diaryl ether-aniline | 259.30 [7] | Pyridinylmethyl, methoxyphenoxy | Under investigation |
Sorafenib (Nexavar®) | Diaryl urea | 464.83 | Pyridine-2-carboxamide, trifluoromethyl | 6.16 (A549) [6] |
Regorafenib | Diaryl urea | 482.83 | Fluoropyridine, trifluoromethyl | 3.54 (MCF7) [6] |
4-[2-(2-Methoxyphenoxy)ethoxy]aniline | Diaryl ether | 259.30 [7] | Methoxyphenoxy, aniline | Not applicable |
The diaryl ether linkage enhances conformational flexibility compared to Sorafenib’s constrained urea, potentially improving binding entropy in shallow kinase pockets. Meanwhile, the pyridinylmethyl group offers a hydrogen bond acceptor absent in simpler aniline derivatives like 4-[2-(2-Methoxyphenoxy)ethoxy]aniline (CAS 879074-91-6) [7]. This moiety mirrors "head-to-tail" motifs in kinase inhibitors (e.g., nilotinib’s pyrimidine-pyridine axis), suggesting utility in targeting ATP-binding sites while avoiding the pharmacokinetic limitations of highly symmetric molecules [6].
The compound’s modular design aligns with two emerging trends in enzyme inhibitor development: scaffold hybridization and lateral pocket targeting. Its diaryl ether backbone resembles nonsteroidal anti-inflammatory drug (NSAID) pharmacophores that inhibit cyclooxygenase (COX) by occupying the arachidonic acid binding channel [2]. Computational studies indicate that the methoxyphenoxy group could penetrate the COX-II-specific lateral pocket (formed by Val523/Arg513), similar to selective COXIBs [2]. Concurrently, the pyridinylmethyl-aniline segment parallels allosteric kinase inhibitors like imatinib, which exploit hydrophobic regions adjacent to the ATP cleft [6] [8].
Table 2: Target Enzyme Systems and Putative Binding Mechanisms
Target Enzyme Class | Biological Role | Binding Interactions | Inhibition Potential |
---|---|---|---|
Tyrosine Kinases | Signal transduction in proliferation | Pyridine N-coordination to Mg²⁺; aniline NH to hinge region | High (structural analogy to urea-based kinase inhibitors) [6] |
Cyclooxygenase-II (COX-II) | Prostaglandin synthesis in inflammation | Diaryl ether insertion into hydrophobic groove; methoxy group in lateral pocket | Moderate (requires validation) [2] |
Leukotriene A4 Hydrolase | Leukotriene B4 biosynthesis | Pyridine coordination to catalytic zinc | Theoretical (based on N-(pyridin-3-ylmethyl)aniline derivatives) [3] |
Empirical evidence suggests that such bifunctionality enables dual-pathway modulation—e.g., simultaneous interruption of inflammatory (COX-II) and proliferative (kinase) cascades—which could address resistance in malignancies like colon or breast cancer [8]. The compound’s ~260 Da mass falls within the optimal range for blood-brain barrier penetration, hinting at applications in neurological cancers [7]. Ongoing research focuses on derivatizing the aniline nitrogen or pyridine ring to enhance potency against these targets while maintaining metabolic stability .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2